molecular formula C7H5BrN2 B1277943 2-Amino-4-bromobenzonitrile CAS No. 304858-65-9

2-Amino-4-bromobenzonitrile

Cat. No.: B1277943
CAS No.: 304858-65-9
M. Wt: 197.03 g/mol
InChI Key: PWJBXJQMHYIRKI-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Substituted 3-Aminoindazoles

A study by Xu et al. (2013) explored the use of 2-bromobenzonitriles, including 2-Amino-4-bromobenzonitrile, in synthesizing substituted 3-aminoindazoles. These compounds were generated through a CuBr-catalyzed coupling/condensation cascade process, indicating the potential of this compound in complex organic syntheses (Xu et al., 2013).

Formation of Silver(I) Complexes

Qian et al. (2016) described the synthesis of Ag(I) complexes using halo-substituted cyanoanilines, including 4-amino-3-bromobenzonitrile and 4-amino-2-bromobenzonitrile. These complexes demonstrated significant antibacterial activity, suggesting a role for this compound in the development of new antimicrobial agents (Qian et al., 2016).

Asymmetric Synthesis of Organic Compounds

Colson et al. (1998) utilized 4-aminobenzonitrile, closely related to this compound, in an asymmetric synthesis process. This study highlights the utility of these compounds in creating specific organic molecules with high enantiomeric excess, a crucial aspect in pharmaceutical chemistry (Colson et al., 1998).

Antibacterial Activity of Heterocyclic Compounds

Khan (2017) synthesized a heterocyclic compound using a derivative of this compound, which showed promising antibacterial properties. This study underscores the potential of such compounds in the development of new antibacterial drugs (Khan, 2017).

Cancer Research

Pilon et al. (2020) created a family of compounds including 4-bromobenzonitrile for investigating their cytotoxicity against certain cancer cell lines. The study suggests the potential of this compound derivatives in cancer research, particularly in designing new chemotherapy agents (Pilon et al., 2020).

Corrosion Inhibition

Verma et al. (2015) conducted research on 2-aminobenzene-1,3-dicarbonitriles derivatives for their corrosion inhibition properties. This application demonstrates the potential use of this compound in industrial processes, particularly in protecting metals from corrosion (Verma et al., 2015).

Safety and Hazards

2-Amino-4-bromobenzonitrile is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has also been associated with specific target organ toxicity, with the respiratory system being a target organ .

Future Directions

2-Amino-4-bromobenzonitrile is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Future research may focus on developing new synthesis methods, exploring its potential uses in other chemical reactions, and improving safety measures for handling and usage.

Biochemical Analysis

Biochemical Properties

2-Amino-4-bromobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances within the body . The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By influencing these pathways, this compound can alter gene expression patterns, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, it can bind to transcription factors, influencing their ability to regulate gene expression. These interactions at the molecular level contribute to the overall effects of this compound on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its conversion into different metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound, affecting its impact on cellular function and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, this compound may bind to transport proteins that facilitate its uptake into cells, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. This subcellular localization is crucial for understanding the precise mechanisms by which this compound exerts its effects on cellular function.

Properties

IUPAC Name

2-amino-4-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBXJQMHYIRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432816
Record name 2-AMINO-4-BROMOBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304858-65-9
Record name 2-AMINO-4-BROMOBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-2-nitro-benzonitrile (2.60 g, 0.0115 mol) in 12N HCl at 0° C., add SnCl2-2H2O portionwise. As the reaction is stirred vigorously, a white precipitate will form. After 1 h add ice to the reaction vessel followed by 10N NaOH until the solution is basic. Extract the aqueous mixture with ether (2×) and EtOAc (1×) and wash the combined organic layers with brine. Dry the solution (Na2SO4) and remove the solvents under reduced pressure to give 2-amino-4-bromo-benzonitrile as a beige solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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[Compound]
Name
SnCl2-2H2O
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a cold solution of oxime (10) (8 g, 33.33 mmol) in CH2Cl2 (200 mL) at 0° C. was added 2,6-lutidine (4.5 mL, 38.7 mmol), followed by the dropwise addition of trifluoromethanesulfonic anhydride (5.6 mL, 33.33 mmol). The cooling bath was removed, and the mixture was heated to reflux for 3 h. The reaction mixture was cooled to room temperature, and DBU (9.9 mL, 66.66 mmol) was added dropwise while maintaining the internal temperature of the reaction below 30° C. The mixture was further stirred at room temperature for 1 h and poured with vigorous stirring into excess dilute NaHCO3. This mixture was then stirred for several minutes, and the organic layer was separated. The aqueous layer was re-extracted with CH2Cl2 (100 mL×2). The combined extracts were dried with MgSO4 and concentrated to leave a dark brown solid, which was passed through a short silica column, eluting with CH2Cl2 (100%). The resulting fraction was dried under vacuum, triturated with CH2Cl2/hexanes, and the solid formed was filtered and dried under vacuum to afford 5.36 g (82%) of 11 as a light yellow solid. IR (KBr) νmax. cm−1: 3436, 3310 (NH2), 3032 (Ar—H), 2920 (Alph-H), 2246 (CN), 1610, 1512, 1418 (C═C). 1H NMR (500 MHz, CDCl3) δ=4.47 (br. s, 2H, NH2); 6.88 (dd, 1H, J=2.8, 8.2 Hz, H-5); 6.94 (br. s, 1H, H-3); 7.24 (d, 1H, J=8.2 Hz, H-6); 13C NMR (125.7 MHz, CDCl3) δ=95.17 (C-1), 117.16 (CN), 118.15 (C-3), 121.60 (C-5), 129.03 (C-4), 133.60 (C-6), 150.47 (C-2). Calculated (%) for C7H5BrN2 (195.96); C, 42.67; H, 2.56; N, 14.22. found (%); C, 42.60; H, 2.61; N, 14.17.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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